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Compound of Interest

Compound Name: C15H16FN3OS2

Cat. No.: B12619315 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: No publicly available Structure-Activity Relationship (SAR) studies for compounds

with the exact molecular formula C15H16FN3OS2 were identified. This guide provides a

comparative analysis of SAR studies on structurally related fluorinated thiazole and

benzothiazole analogs, offering insights into the impact of structural modifications on their

biological activities.

Introduction
Thiazole and benzothiazole scaffolds are privileged structures in medicinal chemistry,

appearing in a wide range of biologically active compounds.[1][2] Their synthetic tractability and

ability to interact with various biological targets make them attractive starting points for drug

discovery programs.[3][4] This guide summarizes key SAR findings from recent studies on

fluorinated hydrazinylthiazole, antimicrobial thiazole, and various benzothiazole derivatives,

providing a comparative overview of their potential as therapeutic agents.

Comparative SAR Analysis of Thiazole and
Benzothiazole Analogs
The biological activity of thiazole and benzothiazole derivatives is significantly influenced by the

nature and position of substituents on the heterocyclic core and any associated phenyl rings.
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The following sections detail the SAR for different classes of these compounds.

Fluorinated Hydrazinylthiazole Derivatives as α-Amylase
Inhibitors
A study on 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles revealed their potential as α-

amylase inhibitors. The SAR analysis indicated that the inhibitory potency is dependent on the

substituents on the arylidene ring.[5][6]

Table 1: α-Amylase Inhibitory Activity of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole

Analogs (3a-o)[5][6]

Compound
Substituent (R) on
Arylidene Ring

IC50 (µM)

3f 3-Bromo 5.88 ± 0.16

3b 2-Bromo-4-methyl 6.87 ± 0.01

3h 4-Hydroxy -

Acarbose (Standard) - 5.55 ± 0.06

Note: A specific IC50 value for compound 3h was not provided in the source material, but it was

noted for its potential to form strong hydrogen bonds with the enzyme.

Key SAR Insights:

Halogen Substitution: The presence of a bromine atom at the 3-position of the arylidene ring

(compound 3f) resulted in the most potent α-amylase inhibition, comparable to the standard

drug acarbose.[6]

Positional Isomers: The position of the substituent on the phenyl ring influences activity, as

seen in the different potencies of bromo-substituted analogs.

Hydrogen Bonding: The presence of a hydroxyl group (-OH) in compound 3h was suggested

to enhance binding to the enzyme through hydrogen bonding.[5][6]
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Antimicrobial Thiazole Derivatives
The antimicrobial activity of thiazole derivatives has been explored by combining the thiazole

ring with other heterocyclic systems, such as pyrazoline. SAR studies on these hybrid

molecules have provided insights into the structural requirements for antibacterial and

antifungal activity.

Key SAR Insights:

Thiocarbamide Substitution: The introduction of a thiocarbamide group on a 2-pyrazoline ring

attached to the thiazole core was found to be favorable for both antibacterial and antifungal

activities.[7]

Phenylthiocarbamide Group: A phenylthiocarbamide substituent resulted in good activity

specifically against Gram-positive bacteria and the fungus A. fumigatus.[7]

Phenyl Ring Substitution: Direct substitution with a phenyl ring on the pyrazoline moiety led

to moderate antifungal activity.[7]

Fluorophenyl Moiety: The presence of a 4-fluorophenyl group in some derivatives enhanced

their potency against specific bacterial and fungal strains.[7]

Benzothiazole Derivatives with Diverse Biological
Activities
Benzothiazole derivatives have been investigated for a wide range of pharmacological

activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][8][9]

Key SAR Insights:

Substitution at Position 2: The nature of the substituent at the 2-position of the benzothiazole

ring is a critical determinant of its biological activity.

Amino, Hydroxyl, and Chloro Groups: These groups are associated with enhanced

anticancer activity.[1]
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Phenyl and Substituted Phenyl Groups: These substitutions have been linked to

anticancer, anti-tuberculosis, anticonvulsant, and anti-inflammatory properties.[1]

Mercapto and Hydrazine Groups: These moieties have been shown to confer bactericidal

and anti-inflammatory activity.[1]

Substitution on the Benzene Ring:

Methoxy Group (-OCH3) at Position 4: Introduction of a methoxy group at this position on

a 2-mercaptobenzothiazole scaffold was found to increase antibacterial activity.[1]

Chloro Group (-Cl) at Position 4: A chloro group at the same position was shown to

enhance antifungal activity.[1]

Hydrophobicity: The presence of hydrophobic moieties in the molecule is generally

conducive to cytotoxic activity against cancer cell lines.[1]

Experimental Protocols
Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-
fluorophenyl)thiazoles
The synthesis of these compounds was achieved via the Hantzsch thiazole synthesis method.

[6]

General Procedure:

Thiosemicarbazone formation: An equimolar mixture of a substituted aromatic aldehyde and

thiosemicarbazide in ethanol was refluxed for 2-4 hours. The resulting solid was filtered,

washed with cold ethanol, and dried.

Thiazole ring formation: The appropriate thiosemicarbazone was reacted with 2-bromo-1-(4-

fluorophenyl)ethan-1-one in ethanol and refluxed for 3-4 hours. The reaction mixture was

then cooled, and the solid product was filtered, washed, and recrystallized from ethanol.

In Vitro α-Amylase Inhibition Assay
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The α-amylase inhibitory activity of the synthesized compounds was evaluated using a

previously reported method.[5]

Procedure:

A solution of α-amylase (2 units/mL) was prepared in a phosphate buffer (pH 6.8).

The synthesized compounds were dissolved in DMSO to prepare stock solutions.

In a 96-well plate, 40 µL of the compound solution (at various concentrations), 20 µL of the

enzyme solution, and 20 µL of the phosphate buffer were added and incubated at 37 °C for

20 minutes.

After incubation, 20 µL of a 1% starch solution was added and the plate was incubated again

at 37 °C for 30 minutes.

The reaction was stopped by adding 20 µL of 1 M HCl.

100 µL of iodine reagent was added to each well, and the absorbance was measured at 570

nm.

Acarbose was used as the positive control. The percentage of inhibition was calculated, and

IC50 values were determined.
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Caption: General workflow for the synthesis and α-amylase inhibitory evaluation of thiazole

analogs.
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Caption: Simplified SAR summary for α-amylase inhibitory activity of fluorinated thiazole

analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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